4-(Allyloxy)-3,5-dimethylbenzoic acid
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Overview
Description
4-(Allyloxy)-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with allyloxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(allyloxy)-3,5-dimethyl- typically involves the allylation of 3,5-dimethylphenol followed by carboxylation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(carboxy)-3,5-dimethylbenzoic acid.
Reduction: Formation of 4-(allyloxy)-3,5-dimethylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-(Allyloxy)-3,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(allyloxy)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The compound may also modulate enzyme activities and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound with a simple carboxylic acid group attached to the benzene ring.
4-(Allyloxy)benzoic acid: A similar compound with an allyloxy group but without the dimethyl substitutions.
3,5-Dimethylbenzoic acid: A compound with dimethyl groups but without the allyloxy substitution.
Uniqueness
4-(Allyloxy)-3,5-dimethylbenzoic acid is unique due to the presence of both allyloxy and dimethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
7192-39-4 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3,5-dimethyl-4-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C12H14O3/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h4,6-7H,1,5H2,2-3H3,(H,13,14) |
InChI Key |
BJPBXFYIWSDQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC=C)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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